molecular formula C32H36N4O2 B13736369 Phylloporphyrin CAS No. 13939-70-3

Phylloporphyrin

Cat. No.: B13736369
CAS No.: 13939-70-3
M. Wt: 508.7 g/mol
InChI Key: CZDYTYJSBCQSRP-UHFFFAOYSA-N
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Description

Phylloporphyrin is a chlorophyll-derived porphyrin compound first isolated by Hoppe-Seyler through acid-base treatment of chlorophyll . Its structure and properties have been extensively studied, particularly by Schunck and Marchlewski, who established its role as a degradation product of chlorophyll under acidic or alkaline conditions . The compound exhibits a complex molecular architecture, with variations in reported formulas: C32H36N4O2 (molecular weight: 508.65 g/mol) and C40H39N5O5·OH , likely reflecting differences in derivatives or purification methods. Key structural features include a porphyrin macrocycle with ethyl, methyl, and propanoic acid substituents, as well as pyrrole rings .

This compound crystallizes as blue needles in ether, with a melting point of 184°C for the pure form . Its spectroscopic profile, particularly in acidic media, shows distinct absorption bands in the visible spectrum, closely resembling hematoporphyrin (a heme derivative) but with subtle differences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13939-70-3

Molecular Formula

C32H36N4O2

Molecular Weight

508.7 g/mol

IUPAC Name

3-(8,13-diethyl-3,7,12,17,20-pentamethyl-22,23-dihydroporphyrin-2-yl)propanoic acid

InChI

InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h12-15,34-35H,8-11H2,1-7H3,(H,37,38)

InChI Key

CZDYTYJSBCQSRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)CC)C

Origin of Product

United States

Preparation Methods

Fischer’s Method and Derivatives

Hans Fischer’s pioneering work laid the foundation for phylloporphyrin synthesis. His approach involved the preparation of pyrrole derivatives and dipyrrylmethenes, which were subsequently condensed to form porphyrin macrocycles. Specifically, for 6- and 8-phylloporphyrins, Fischer’s methods included:

  • Preparation of pyrromethenes as key intermediates.
  • Use of brominated dipyrrylmethenes and methylbrominated dipyrrylmethenes to assemble the porphyrin ring system.
  • Hydrolysis of ester intermediates under reflux conditions to yield free acid forms of phylloporphyrins.

This method was refined by Archibald et al. (1966), who modified Fischer’s synthesis to improve yields and correct earlier misreported melting points of copper complexes of methyl esters of phylloporphyrins.

Degradation and Analytical Comparison

Phylloporphyrins were also synthesized to compare with degradation products of natural pheophorbides. The degradation of pheophorbides 6GO to 6-phylloporphyrins and pyrroporphyrins was studied, confirming structures by comparison with synthetic specimens. This approach helped establish the substitution patterns on the porphyrin ring and the nature of side chains such as propyl and ethyl groups.

Detailed Reaction Schemes and Intermediates

Key Intermediates

  • Pyrroles substituted at positions 2,4 with methyl and ethyl groups.
  • Brominated dipyrrylmethenes as building blocks.
  • Pyrromethenes with varying alkyl substituents (e.g., isobutyl, ethyl) synthesized by modified Fischer methods.

Representative Reaction Scheme for 6-Phylloporphyrin Synthesis

Step Reactants Conditions Product Notes
1 Pyrrole derivatives + aldehydes Acid-catalyzed condensation (HCl in H2O–MeOH) Porphyrinogen precipitate Formation of macrocyclic intermediate
2 Porphyrinogen in DMF Reflux 1.5 h, then stir overnight Oxidized this compound Air oxidation completes porphyrin formation
3 Ester hydrolysis Reflux with water or acid Free acid this compound Conversion of ester groups to carboxylic acids

This scheme reflects the synthetic strategy adapted from Fischer and Archibald’s protocols with modern improvements.

Analytical and Structural Confirmation

  • Melting points of copper complexes of methyl esters were used to confirm identity and purity.
  • Comparison of synthetic phylloporphyrins with degradation fractions from natural pheophorbides validated structural assignments.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques are commonly employed in modern studies to confirm substitution patterns and molecular weights.

Summary Table of Preparation Methods

Method Key Features Reagents/Conditions Yield (%) Scale Reference
Fischer’s brominated dipyrrylmethene condensation Classical, multi-step, uses brominated intermediates Brominated dipyrrylmethenes, reflux, ester hydrolysis Moderate (~20-40) Laboratory scale
Degradation comparison method Analytical, confirms natural product structures Degradation of pheophorbides, synthetic comparison N/A Analytical scale
Modern acid-catalyzed condensation Simple, green, scalable, avoids toxic oxidants Pyrrole + aldehyde, HCl, DMF reflux, air oxidation 10-40 Gram scale

Chemical Reactions Analysis

Types of Reactions

Phylloporphyrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation states, which are useful in various chemical applications.

    Reduction: Reduction reactions can modify the electronic properties of this compound, making it useful in different contexts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution reactions can yield a wide range of functionalized derivatives.

Scientific Research Applications

Photodynamic Therapy

Mechanism of Action
Photodynamic therapy (PDT) utilizes photosensitizers like phylloporphyrin to generate reactive oxygen species upon light activation. This process leads to cell death, making it a powerful tool in cancer treatment.

Case Studies

  • Leukemia Treatment : Research has shown that when murine leukemia L1210 cells are treated with this compound and exposed to light, there is a significant loss of cell viability. The mechanism involves binding to the cell surface and generating singlet oxygen, which disrupts cellular functions such as nucleoside transport and membrane integrity .
  • Antimicrobial Applications : this compound derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in photodynamic inactivation studies. The photodynamic action was significantly enhanced when combined with potassium iodide under white light irradiation .

Catalysis

This compound and its derivatives are also utilized as catalysts in various chemical reactions due to their ability to stabilize transition states and facilitate electron transfer.

Research Findings

  • Ferrochelatase Activity : Studies on coproporphyrin ferrochelatases have highlighted the role of this compound in the heme biosynthesis pathway. The enzyme catalyzes the insertion of ferrous iron into the porphyrin macrocycle, which is crucial for producing heme .
  • Environmental Catalysis : this compound-based compounds have been explored for their potential in environmental applications, such as degrading pollutants through photocatalytic processes.

Materials Science

This compound's unique optical properties make it suitable for various applications in materials science.

Applications

  • Solar Cells : The strong absorption characteristics of this compound allow it to be incorporated into organic photovoltaic devices, enhancing their efficiency by improving light harvesting .
  • Sensors : this compound derivatives are being investigated for use in sensors due to their ability to change electronic properties upon interaction with different analytes, providing a basis for detecting environmental pollutants or biological markers .

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Photodynamic TherapyUses light-activated this compound for cancer treatmentEffective against leukemia cells; generates reactive oxygen species
CatalysisActs as a catalyst in heme biosynthesis and environmental reactionsEssential for ferrochelatase activity; potential for pollutant degradation
Materials ScienceIncorporated into solar cells and sensorsEnhances efficiency in solar cells; sensitive detection capabilities

Mechanism of Action

Phylloporphyrin exerts its effects through its ability to absorb light and transfer energy. In photosynthesis, this compound absorbs light energy and transfers it to the reaction center of the chlorophyll molecule, facilitating the conversion of light energy into chemical energy. This process involves various molecular targets and pathways, including the electron transport chain and the formation of ATP.

Comparison with Similar Compounds

Hematoporphyrin

Structural and Functional Similarities

  • Molecular Formula: Hematoporphyrin (C16H18N2O3) shares a porphyrin core with phylloporphyrin but lacks the extended alkyl chains and propanoic acid group .
  • Optical Properties : Both compounds exhibit nearly identical absorption spectra in the visible range, with overlapping bands at 655–620 nm (Band I) and 500 nm (Band V). However, this compound displays a double band in the red region, whereas hematoporphyrin shows a single band .
  • Biological Role : Hematoporphyrin is derived from hemoglobin, while this compound originates from chlorophyll. Schunck proposed that both act as carriers—hematoporphyrin for oxygen in animals and this compound for carbon dioxide in plants .

Table 1: Key Properties of this compound vs. Hematoporphyrin

Property This compound Hematoporphyrin
Molecular Formula C32H36N4O2 C16H18N2O3
Melting Point 184°C 250–260°C (decomposes)
Origin Chlorophyll degradation Hemoglobin degradation
Key Spectral Bands Double band in red region Single band in red region

Phyllocyanin and Phylloxanthin

Phyllocyanin

  • Structure : A blue pigment derived from chlorophyll, formed via hydrochloric acid treatment of alkaline chlorophyll .
  • Relation to this compound : Phyllocyanin can be converted to this compound under heat (190°C) and acidic conditions .
  • Spectroscopy : Shares identical absorption spectra with this compound in ether but diverges under low acidity, where Band II is diminished .

Phylloxanthin

  • Properties : A yellow, acid-insoluble derivative of chlorophyll named by Tschirch .
  • Contrast with this compound : Phylloxanthin lacks the porphyrin macrocycle and instead contains a xanthophyll-like structure, resulting in distinct spectral properties (e.g., absence of Band III at 550–560 nm) .

Phyllotannin

Table 2: Comparative Data for Chlorophyll Derivatives

Compound Molecular Formula Melting Point Key Spectral Features
This compound C32H36N4O2 184°C Double red band, Q-band intensity alternation
Phyllocyanin Not fully resolved Matches this compound in ether
Phyllotannin C40H39N5O5 Broad Soret band, alcohol-soluble

Research Findings and Implications

Spectroscopic Divergence: this compound’s Q-band intensity alternation, first observed in chlorophyll derivatives, is now recognized in synthetic monoazaporphyrins, suggesting shared electronic properties .

Functional Analogues : Despite structural differences, this compound and hematoporphyrin serve analogous roles in plant and animal systems, supporting the hypothesis of evolutionary convergence in pigment function .

Synthetic Relevance : Propargylamine-based polymers incorporating this compound demonstrate enhanced photochemical activity, leveraging its broad absorption profile for applications in solar energy .

Biological Activity

Phylloporphyrin is a significant porphyrin derivative, primarily recognized for its biological activity and potential therapeutic applications. This compound is structurally related to chlorophyll, which is crucial in photosynthesis, and exhibits various biological properties that make it a subject of interest in medicinal chemistry and photodynamic therapy (PDT).

This compound's biological activity is largely attributed to its ability to generate reactive oxygen species (ROS) upon photoactivation. When exposed to light, this compound can produce singlet oxygen, which is a potent cytotoxic agent. This mechanism underlies its application in PDT, where it selectively targets cancer cells while minimizing damage to surrounding healthy tissues.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies involving murine leukemia L1210 cells showed that exposure to this compound in the presence of light led to significant cell death. The cytotoxicity was linked to the binding of this compound to the cell surface, which subsequently disrupted cellular functions such as nucleoside transport and membrane integrity .

Structure-Activity Relationship

The efficacy of this compound and related porphyrins can be influenced by their structural modifications. Variations in substituents on the porphyrin ring can significantly alter their photophysical properties and biological activities. For example, deuteroporphyrin IX has been identified as one of the most potent compounds in inducing cytotoxicity through similar mechanisms .

Case Studies

  • Photodynamic Therapy for Cancer Treatment : A study evaluated the use of this compound derivatives as photosensitizers in PDT for ovarian cancer. The results indicated that these compounds could effectively induce apoptosis in cancer cells when activated by specific wavelengths of light .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial effects of porphyrins, including this compound, against both Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications could enhance their efficacy as antimicrobial agents under blue light irradiation .

Comparative Analysis of Porphyrins

The table below summarizes key findings regarding the biological activity of various porphyrins, including this compound:

Porphyrin Type Cell Line Tested IC50 (μM) Mechanism Notes
This compoundL1210 (Leukemia)5 x 10^-6Singlet oxygen production leading to cell deathEffective at low concentrations
Deuteroporphyrin IXL1210 (Leukemia)5 x 10^-6Cell surface binding and disruption of transportMost potent among tested compounds
Amphiphilic PorphyrinsOvarian Tumor CellsModeratePhotodynamic effects with cellular uptakePotential for clinical applications

Q & A

Q. What spectroscopic and structural characterization methods are essential for confirming phylloporphyrin's identity and purity?

this compound requires rigorous characterization using UV-Vis spectroscopy (to confirm absorption maxima linked to its conjugated π-system), NMR (to resolve substituent patterns on the porphyrin ring), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is critical for resolving its 3D conformation, particularly the spatial arrangement of methyl, ethyl, and propanoic acid groups . For purity assessment, HPLC coupled with diode-array detection ensures minimal contaminants.

Q. How does this compound’s structure differ from chlorophyll and hemoglobin derivatives?

Unlike chlorophyll (which contains a magnesium-centered chlorin ring with a phytol chain) or heme (an iron-centered porphyrin), this compound features a unique pentacyclic backbone with substituents at positions 2, 5, 9, 14, and 19 (methyl groups) and 10, 15 (ethyl groups). Its propanoic acid side chain (position 4) distinguishes it from other porphyrins, enabling distinct redox and metal-binding properties . Comparative analysis via FTIR and XPS can reveal differences in electronic environments.

Q. What are the standard synthetic routes for this compound, and how do they impact yield and scalability?

this compound synthesis typically involves:

  • Chemical synthesis : Multi-step condensation of pyrrole precursors, requiring strict control of pH and temperature to avoid side products. Yields range from 15–30% .
  • Biocatalytic methods : Enzymatic modification of chlorophyll derivatives (e.g., chlorophyllase treatment), offering higher selectivity but lower scalability . Optimization requires balancing reaction time, catalyst load, and purification steps (e.g., column chromatography).

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual roles in photosynthesis and oxygen transport?

Contradictions arise from its structural similarity to both chlorophyll (light absorption) and heme (oxygen binding). To address this:

  • Use isotopic labeling (e.g., 18O2^{18}\text{O}_2) to track oxygen-binding kinetics in vitro.
  • Employ knockout models in photosynthetic organisms (e.g., algae) to observe functional deficits.
  • Conduct mutagenesis studies on key residues (e.g., propanoic acid chain) to isolate electron transport vs. oxygen-binding domains .

Q. What methodological strategies are critical for analyzing this compound-metal ion interactions across biological systems?

Metal binding (e.g., Fe2+^{2+}, Mg2+^{2+}) influences its redox activity. Key approaches include:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinities under varying pH and ionic strengths.
  • X-ray absorption spectroscopy (XAS) : Resolve metal coordination geometry.
  • Electrochemical assays : Measure redox potentials in model systems (e.g., lipid bilayers) .

Q. How can synthetic protocols be optimized for high-purity this compound in biomedical applications?

Purity (>98%) is critical for reproducibility in drug delivery or photodynamic therapy studies. Strategies:

  • Microfluidic synthesis : Enhances reaction homogeneity and reduces byproducts.
  • Affinity chromatography : Leverage the propanoic acid group for selective purification.
  • Quality control : Pair HPLC with tandem MS (HPLC-MS/MS) to detect trace impurities .

Q. What experimental designs validate the evolutionary link between this compound and hematoporphyrin?

Phylogenetic and structural analyses are key:

  • Comparative genomics : Identify conserved biosynthetic genes in plant and animal lineages.
  • Structural alignment : Use tools like PyMOL to overlay this compound and hematoporphyrin, highlighting conserved motifs.
  • Functional assays : Test cross-reactivity in hybrid systems (e.g., this compound in hemoglobin-deficient models) .

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